1,3-Dibenzyl-2-(2-thienyl)imidazolidine
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Overview
Description
1,3-Dibenzyl-2-(2-thienyl)imidazolidine is an organic compound with the molecular formula C21H22N2S. It belongs to the class of imidazolidines, which are five-membered ring compounds containing two nitrogen atoms. This compound is characterized by the presence of two benzyl groups and a thienyl group attached to the imidazolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2-(2-thienyl)imidazolidine typically involves the reaction of benzylamine with 2-thiophenecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the imidazolidine ring. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-2-(2-thienyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imidazolidine ring can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazolidine derivatives.
Substitution: Substituted benzyl or thienyl derivatives.
Scientific Research Applications
1,3-Dibenzyl-2-(2-thienyl)imidazolidine has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization of various oncoproteins.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It has been used in studies to understand the interactions between small molecules and biological macromolecules, providing insights into drug design and development.
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-2-(2-thienyl)imidazolidine as an Hsp90 inhibitor involves binding to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90. This binding inhibits the ATPase activity of Hsp90, leading to the destabilization and degradation of client oncoproteins. The compound’s molecular targets include various oncoproteins such as Her2, which are essential for the growth and survival of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibenzyl-2-aryl imidazolidines: These compounds share a similar imidazolidine core but differ in the nature of the aryl group attached to the ring.
1,3-Dimethyl-2-(2-thienyl)imidazolidine: This compound has methyl groups instead of benzyl groups, leading to different chemical and biological properties.
Uniqueness
1,3-Dibenzyl-2-(2-thienyl)imidazolidine is unique due to its specific combination of benzyl and thienyl groups, which confer distinct electronic and steric properties. These features contribute to its high binding affinity for Hsp90 and its potential as a therapeutic agent .
Properties
IUPAC Name |
1,3-dibenzyl-2-thiophen-2-ylimidazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2S/c1-3-8-18(9-4-1)16-22-13-14-23(17-19-10-5-2-6-11-19)21(22)20-12-7-15-24-20/h1-12,15,21H,13-14,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJYEIZZRVNZCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=CS3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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